5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolane-3-thione is a heterocyclic compound that features a triazolane ring fused with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolane-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-phenyl-1,2,4-triazolane-3-thione
- 5-cyclopropyl-2-phenyl-1,2,4-triazolane-3-thione
- 5-methyl-5-phenyl-1,2,4-triazolane-3-thione
Uniqueness
5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolane-3-thione is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the triazolane-thione structure provides distinct properties that can be advantageous in various applications .
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C12H15N3S/c1-12(9-7-8-9)13-11(16)15(14-12)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,13,16) |
InChI Key |
TWPXNKVKSHHEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=CC=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.